3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline
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Overview
Description
“3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline” is a chemical compound. It is a derivative of quinazoline, a class of organic compounds that are known for their wide range of biological and pharmacological activities . The quinazolinone skeleton is a common structure found in natural alkaloids and synthetic drugs .
Synthesis Analysis
The synthesis of quinazolines involves various methods. One common method is the coupling of o-aminobenzamides with methanol in the presence of a metal-ligand bifunctional catalyst . Another method involves the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines . These methods offer high atom-economy, mild reaction conditions, and simple operation .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The structure is likely to include a bromomethyl group, a methylsulfanyl group, and an imidazo[1,2-c]quinazoline moiety .Chemical Reactions Analysis
Quinazolines can undergo various chemical reactions. For example, they can participate in transition metal-catalyzed C–H bond functionalization reactions . These reactions can lead to various functional groups such as arylation, amination, acetoxylation, amidation, alkylation, alkenylation, alkynylation, halogenation, thiolation, trifluoroethylation, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Some common physical properties of compounds include density, color, hardness, melting and boiling points, and electrical conductivity . The chemical properties would include its reactivity and stability under various conditions.Mechanism of Action
Target of Action
Quinazoline derivatives are known to have a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antifolate, and antitumor effects .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as c-h bond activation, arylation, amination, acetoxylation, amidation, alkylation, alkenylation, alkynylation, halogenation, thiolation, trifluoroethylation, etc .
Biochemical Pathways
Quinazoline derivatives are known to be involved in various biochemical pathways due to their wide range of pharmacological activities .
Future Directions
Quinazolinones have shown potential in various applications, including as fluorescent probes, biological imaging reagents, and luminescent materials . Future research could focus on exploring these applications further and developing new quinazolinone derivatives with improved properties and functionalities .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives have been found to exhibit good luminescence properties . They have also been used as fluorescent probes and biological imaging reagents .
Cellular Effects
Some quinazoline-based compounds have been found to exhibit anti-inflammatory effects .
Molecular Mechanism
Some quinazoline derivatives have been found to inhibit the bromodomains of certain histone acetyltransferases .
Temporal Effects in Laboratory Settings
Some quinazolinones have been synthesized at room temperature .
Metabolic Pathways
Quinazolinones are known to be involved in various metabolic processes .
Properties
IUPAC Name |
3-(bromomethyl)-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3S/c1-17-12-15-10-5-3-2-4-9(10)11-14-7-8(6-13)16(11)12/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCMNNWRUIHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NCC(N31)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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